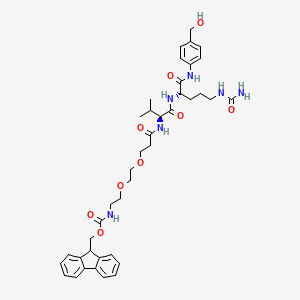

Fmoc-PEG2-Val-Cit-PAB-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C40H52N6O9 |

|---|---|

Poids moléculaire |

760.9 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1 |

Clé InChI |

FBVVAZALMCENSE-GIWKVKTRSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canonique |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugates

Introduction

Fmoc-PEG2-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule integral to the design and synthesis of modern Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects these two components, is critical for the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in the field of drug development.

The design of this linker incorporates several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This multi-component structure ensures stability in systemic circulation and facilitates the specific, controlled release of the cytotoxic payload within target tumor cells.[][2]

Chemical Structure and Physicochemical Properties

The unique arrangement of its constituent parts gives this compound its desirable characteristics for ADC development. The Fmoc group provides a temporary protective block during synthesis, which can be selectively removed to allow for further chemical modifications.[3] The PEG2 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The Val-Cit dipeptide is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][] Following this enzymatic cleavage, the PAB spacer undergoes a spontaneous self-immolation process to release the attached drug in its active form.[6]

dot graph Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms and groups Fmoc [label="Fmoc"]; PEG2 [label="PEG2"]; Val [label="Val"]; Cit [label="Cit"]; PAB [label="PAB"]; OH [label="OH"];

// Define bonds Fmoc -- PEG2 [len=1.5]; PEG2 -- Val [len=1.2]; Val -- Cit [len=1.0]; Cit -- PAB [len=1.2]; PAB -- OH [len=1.0];

// Positioning - create a linear structure Fmoc [pos="0,0!"]; PEG2 [pos="1.5,0!"]; Val [pos="2.7,0!"]; Cit [pos="3.7,0!"]; PAB [pos="4.9,0!"]; OH [pos="5.9,0!"]; } caption: "Schematic of this compound."

A summary of the key physicochemical properties of this compound is provided in the table below. These values have been compiled from various chemical suppliers and are representative of a high-purity research-grade product.

| Property | Value | References |

| CAS Number | 2055024-59-2 | [3][7][8][9][10][11] |

| Molecular Formula | C40H52N6O9 | [7][8][9][10][11] |

| Molecular Weight | 760.88 g/mol | [7][10] |

| Appearance | White to off-white solid | [10] |

| Purity | Typically >95% | [8][11] |

| Solubility | Soluble in DMF, DMSO |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with a Val-Cit-PAB linker is contingent upon a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is delivered specifically to the target cancer cells, thereby minimizing collateral damage to healthy tissues.[][2]

The journey of the ADC begins with its circulation in the bloodstream, where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[2][12]

Within the lysosome, the high concentration of cathepsin B facilitates the cleavage of the amide bond between the citrulline and the PAB spacer.[4][6] This enzymatic cleavage is the critical first step in the drug release mechanism. The cleavage unmasks an amino group on the PAB moiety, which initiates a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aza-quinone methide byproduct.[6][13]

Experimental Protocols

The successful synthesis of an ADC using this compound involves a series of well-defined chemical reactions. The following protocols provide a general framework for the key steps in this process. It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the specific payload and antibody being used.

Protocol 1: Synthesis of the Fmoc-Val-Cit-PAB-OH Intermediate

There are multiple synthetic routes to prepare the core Val-Cit-PAB structure. An improved method that minimizes epimerization involves a multi-step process starting with the coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol, followed by deprotection and subsequent coupling to Fmoc-protected valine.[14][15]

-

Amide Bond Formation (Fmoc-Cit-PAB-OH):

-

Dissolve Fmoc-L-Citrulline and a coupling agent such as HATU in an appropriate solvent like DMF.

-

Add p-aminobenzyl alcohol to the solution.

-

Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS.

-

Purify the product, Fmoc-Cit-PAB-OH, using column chromatography.[14]

-

-

Fmoc Deprotection:

-

Dipeptide Formation (Fmoc-Val-Cit-PAB-OH):

Protocol 2: Payload Attachment and Final Linker Synthesis

Once the core linker is synthesized, the cytotoxic payload is attached. This typically involves activating the hydroxyl group of the PAB spacer.

-

Activation of PAB-OH:

-

Dissolve Fmoc-Val-Cit-PAB-OH in an anhydrous solvent like DMF under an inert atmosphere.

-

Add an activating agent, such as bis(4-nitrophenyl) carbonate (PNP-carbonate), and a non-nucleophilic base like DIPEA.[15]

-

Stir the reaction at room temperature for 1-2 hours to form the activated linker, Fmoc-Val-Cit-PAB-PNP.[15]

-

-

Payload Conjugation:

-

The activated linker (Fmoc-Val-Cit-PAB-PNP) is then reacted with the cytotoxic drug, which typically has a nucleophilic handle (e.g., an amine or hydroxyl group). This reaction forms a carbamate bond, covalently linking the payload to the PAB spacer.

-

Protocol 3: ADC Conjugation and Purification

The final step is the conjugation of the drug-linker construct to the monoclonal antibody.

-

Final Fmoc Deprotection:

-

The Fmoc group on the drug-linker construct is removed using piperidine in DMF, exposing a primary amine on the PEG spacer.[17]

-

-

Maleimide Functionalization (if applicable):

-

For conjugation to antibody cysteine residues, the exposed amine is often reacted with a maleimide-containing reagent, such as maleimidocaproyl-OSu (MC-OSu), to create a maleimide-functionalized drug-linker.[14]

-

-

Antibody Reduction and Conjugation:

-

The disulfide bonds in the hinge region of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.

-

The maleimide-functionalized drug-linker is then added to the reduced antibody. The maleimide groups react specifically with the free thiols to form a stable thioether bond.

-

-

Purification:

-

The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is typically achieved using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

// Nodes Start [label="Start: Fmoc-Cit-OH + PAB-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Coupling (HATU)"]; Intermediate1 [label="Fmoc-Cit-PAB-OH"]; Step2 [label="2. Fmoc Deprotection (Piperidine)"]; Intermediate2 [label="H-Cit-PAB-OH"]; Step3 [label="3. Dipeptide Formation (Fmoc-Val-OSu)"]; Intermediate3 [label="Fmoc-Val-Cit-PAB-OH"]; Step4 [label="4. PAB-OH Activation (PNP-Carbonate)"]; Intermediate4 [label="Fmoc-Val-Cit-PAB-PNP"]; Step5 [label="5. Payload Conjugation"]; Intermediate5 [label="Fmoc-Val-Cit-PAB-Payload"]; Step6 [label="6. Final Fmoc Deprotection"]; Intermediate6 [label="H-Val-Cit-PAB-Payload"]; Step7 [label="7. Conjugation to Antibody"]; Final_ADC [label="Final ADC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Intermediate4; Intermediate4 -> Step5; Step5 -> Intermediate5; Intermediate5 -> Step6; Step6 -> Intermediate7; Step7 -> Final_ADC; } caption: "General workflow for ADC synthesis."

Conclusion

This compound is a highly versatile and effective linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a cleavable dipeptide, a self-immolative spacer, and a hydrophilic PEG unit, provides the necessary stability and controlled-release properties for targeted cancer therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic protocols is essential for researchers working to harness the full potential of this powerful therapeutic strategy. The continued refinement of such linker technologies will undoubtedly play a pivotal role in the future of oncology drug development.[17]

References

- 2. benchchem.com [benchchem.com]

- 3. This compound, ADC linker, 2055024-59-2 | BroadPharm [broadpharm.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. precisepeg.com [precisepeg.com]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. purepeg.com [purepeg.com]

- 11. glycomindsynth.com [glycomindsynth.com]

- 12. Purchase Directly from Fmoc-Val-Cit-PAB | China Fmoc-Val-Cit-PAB Supplies [liwei-peptide.com]

- 13. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 14. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

The Gatekeeper of Potency: An In-depth Technical Guide to the Role of the Val-Cit Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the antibody and the payload. Among the various linker technologies developed, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard for protease-cleavable systems. Its design is predicated on maintaining stability in systemic circulation to minimize off-target toxicity, followed by efficient cleavage within the tumor cell to unleash the cytotoxic payload. This technical guide provides a comprehensive examination of the Val-Cit linker, detailing its mechanism of action, comparative performance data, and the experimental protocols essential for its evaluation in ADC development.

The Val-Cit-PABC Linker: Mechanism of Action

The most prevalent configuration of the Val-Cit linker incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer. This entire construct, often denoted as 'vc', plays a crucial role in the conditional release of the payload. The process is a cascade of events initiated by the ADC's internalization into the target cancer cell.

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[1]

-

Enzymatic Cleavage: Within the acidic and protease-rich environment of the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[2][3] The cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[3]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, which fragments to release carbon dioxide and an aromatic remnant, thereby liberating the unmodified, active cytotoxic payload.[4]

This targeted release mechanism is fundamental to the therapeutic window of ADCs, ensuring that the potent payload is delivered specifically to cancer cells while minimizing exposure to healthy tissues.[2]

The Bystander Effect

A key feature of ADCs employing cleavable linkers like Val-Cit with membrane-permeable payloads (e.g., monomethyl auristatin E or MMAE) is the "bystander effect".[5] Once released into the target cell, the payload can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Data Presentation

The selection of a linker is a critical decision in ADC design, impacting stability, efficacy, and tolerability. The following tables summarize quantitative data comparing the Val-Cit linker to other peptide-based linkers.

Table 1: Comparative In Vitro Plasma Stability of Val-Cit Containing ADCs

| Linker Type | Species | Incubation Time | % Payload Loss / % Intact ADC | Reference(s) |

| Val-Cit | Human | 28 days | No significant degradation | [6] |

| Val-Cit | Human | 6 days | <1% released MMAE | [7] |

| Val-Cit | Mouse | 14 days | >95% loss of conjugated drug | [6] |

| Val-Cit | Mouse | 6 days | ~25% released MMAE | [7] |

| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost no linker cleavage | [6] |

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present at significant levels in human plasma. The Glu-Val-Cit linker modification enhances stability in murine models.[5][8]

Table 2: Comparative Cathepsin B Cleavage Efficiency of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Considerations | Reference(s) |

| Val-Cit | 1x (Reference) | Industry standard for cathepsin B-cleavable linkers. | |

| Val-Ala | ~0.5x | Lower hydrophobicity, may reduce ADC aggregation at high DARs. | [] |

| Phe-Lys | ~30x | Very rapid cleavage by isolated cathepsin B, but similar rates to Val-Cit in cellular lysates. |

Note: Kinetic parameters such as kcat and Km are highly dependent on the specific substrate and experimental conditions, making direct comparisons between studies challenging. The data above reflects relative rates from comparative studies.

Table 3: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC Target & Payload | Linker Type | Cell Line | IC50 (pM) | Reference(s) |

| Anti-HER2-MMAE | Val-Cit | BT-474 | 14.3 | [8] |

| Anti-HER2-MMAE | β-galactosidase-cleavable | BT-474 | 8.8 | [8] |

| Anti-HER2-DM1 | Non-cleavable (SMCC) | SK-BR-3 | 609 | [8] |

| Anti-HER2-MMAE | Sulfatase-cleavable | BT-474 | 61 | [8] |

Note: IC50 values are dependent on the cell line, payload, and experimental conditions. This table provides illustrative data from a comparative study.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the evaluation of ADCs. The following sections detail the methodologies for key in vitro assays.

In Vitro Plasma Stability Assay (LC-MS/MS Method)

Objective: To assess the stability of the ADC and quantify the release of free payload in plasma from different species (e.g., human, mouse).

Materials:

-

Test ADC

-

Control ADC (with a known stable linker, optional)

-

Frozen plasma (e.g., human, mouse, rat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

37°C incubator

-

-80°C freezer

-

Acetonitrile with internal standard (for payload quantification)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.

-

Incubation: Spike the test ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS. Incubate all samples at 37°C with gentle agitation.[10]

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately snap-freeze the aliquots and store at -80°C until analysis.[10]

-

Sample Preparation for Free Payload Analysis:

-

Thaw plasma aliquots on ice.

-

Precipitate plasma proteins by adding three volumes of cold acetonitrile containing a suitable internal standard.

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the released payload.

-

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[11]

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of payload release and the half-life of the linker in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on a target antigen-positive cancer cell line.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium. Incubate overnight at 37°C with 5% CO2.[12]

-

ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for ADC-induced cell death (typically 72-120 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

In Vitro Bystander Effect Co-culture Assay

Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well plates (black-walled, clear-bottom for fluorescence)

-

Test ADC

-

Flow cytometer or high-content imaging system

-

Viability dye (e.g., Propidium Iodide for flow cytometry)

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and Ag--GFP cells into a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag--GFP cells. Allow cells to adhere overnight.[4][5]

-

ADC Treatment: Prepare serial dilutions of the ADC. Treat the co-culture and control wells with the ADC solutions. Include untreated control wells.[4]

-

Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 96-144 hours).

-

Viability Assessment (Flow Cytometry):

-

Harvest the cells from each well.

-

Stain with a viability dye (e.g., PI).

-

Analyze the cell population by flow cytometry, gating on the GFP-positive cells to specifically assess the viability of the Ag- population.[5]

-

-

Data Analysis: Normalize the number of viable Ag--GFP cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing. Plot dose-response curves to determine the IC50 of the bystander effect.[5]

Conclusion

The Val-Cit linker has proven to be a robust and versatile tool in the development of clinically successful ADCs. Its high stability in human plasma, coupled with its efficient cleavage by lysosomal proteases, provides a reliable mechanism for the targeted release of cytotoxic payloads. While challenges such as instability in murine models have necessitated further innovation, the fundamental principles of the Val-Cit linker's design continue to inform the development of next-generation ADCs. A thorough understanding of its mechanism of action and the application of rigorous in vitro and in vivo evaluation are paramount to harnessing the full therapeutic potential of this critical ADC component.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapeutics: A Technical Guide to the P-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

In the landscape of targeted therapeutics, particularly within the domain of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent cytotoxic payload is a critical determinant of both efficacy and safety. An ideal linker must be exceptionally stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, upon internalization into the target cancer cell, it must efficiently and rapidly release the payload in its fully active, unmodified form. The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer has emerged as a cornerstone technology in modern ADC design, adeptly fulfilling these opposing requirements.[1][2]

This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its mechanism of action, summarizing key quantitative performance data, outlining essential experimental protocols for its evaluation, and visualizing its function through detailed diagrams.

The Core Principle: Mechanism of PAB Self-Immolation

The PAB spacer functions as a molecular trigger that, once activated, undergoes a spontaneous and irreversible electronic cascade to liberate the conjugated drug.[1][3] This "self-immolative" process is most commonly initiated by the enzymatic cleavage of an adjacent promoiety, frequently the dipeptide valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[4]

The sequence of events is as follows:

-

Enzymatic Cleavage: Following ADC internalization into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the p-aminobenzyl group of the PAB spacer.[1][4]

-

Aniline Exposure: This cleavage unmasks a free aniline group on the PAB moiety.[1]

-

1,6-Elimination Cascade: The lone pair of electrons on the newly exposed aniline nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring, leading to the cleavage of the carbamate bond that links the PAB spacer to the drug.[1][]

-

Payload Release: This fragmentation results in the formation of an unstable intermediate, p-aza-quinone methide, and the release of carbon dioxide, ultimately liberating the unmodified and fully active cytotoxic payload.[1][6]

The elegance of this mechanism lies in its traceless nature; the spacer fragments away, ensuring the released drug is in its native, potent form.[7]

Quantitative Performance Metrics

The stability and cleavage kinetics of PAB-containing linkers are critical for ADC performance. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Plasma Stability of Val-Cit-PAB Containing ADCs

| Linker Type | Species | Assay Duration | Remaining ADC (%) | Reference |

| Val-Cit-PAB | Human | 7 days | >95% | |

| Val-Cit-PAB | Rat | 7 days | ~80% | |

| Val-Cit-PAB | Mouse | < 1 hour | Unstable | [8][9] |

| Glu-Val-Cit-PAB | Mouse | Not Specified | Stable | [8] |

Note: The instability of the Val-Cit linker in mouse plasma is due to susceptibility to the extracellular carboxylesterase Ces1c, which can complicate preclinical evaluation in murine models.[8][10]

Table 2: In Vitro Cytotoxicity of ADCs with PAB Spacers [11]

| Target Antigen | Cell Line | Linker-Payload | IC50 (ng/mL) | Reference |

| CD22 | BJAB | Val-Cit-PAB-MMAE | ~10 | [12] |

| CD79b | Jeko-1 | Val-Cit-PAB-MMAE | ~1 | [13] |

| HER2 | SKBR3 | Ala-Ala-Asn-PAB-MMAE | ~5 | [11] |

| CD20 | Ramos | Ala-Ala-Asn-PAB-MMAE | ~2 | [11] |

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Rigorous evaluation of ADCs containing PAB self-immolative spacers is essential. Below are detailed methodologies for key characterization assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and prevent premature payload release in plasma.

Methodology:

-

Preparation: Prepare solutions of the ADC in human, rat, and mouse plasma at a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the plasma samples at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Sample Processing: Immediately quench the reaction by precipitating plasma proteins with an excess of cold acetonitrile. Centrifuge to pellet the precipitate.

-

Analysis: Analyze the supernatant for the presence of released payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The amount of intact ADC can be quantified using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody.[13]

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life.

Cathepsin B Cleavage Assay

Objective: To quantify the rate of drug release from a PAB-linked conjugate in the presence of Cathepsin B.[2]

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) containing the ADC (e.g., 10 µM) and a reducing agent like dithiothreitol (DTT) to activate the enzyme.

-

Enzyme Addition: Initiate the reaction by adding a predetermined concentration of purified human or mouse Cathepsin B.

-

Incubation: Incubate the reaction at 37°C.[2]

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[4]

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and any remaining ADC. Collect the supernatant for analysis.[4]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[4]

-

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[4]

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potency (IC50) of the ADC on target cancer cells.[11]

Methodology:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at a density that ensures exponential growth throughout the assay duration (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium and add them to the cells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

-

Incubation: Incubate the cells for a period sufficient for ADC internalization and payload-induced cell death (typically 72-120 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Use a non-linear regression model to determine the IC50 value.[11]

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics.[2] Its predictable and efficient mechanism of drug release, initiated by a specific enzymatic trigger, ensures the delivery of an unmodified and fully potent cytotoxic payload to the target cancer cell.[1] While challenges such as species-specific plasma instability exist, ongoing research into linker modifications continues to refine and enhance the performance of PAB-containing ADCs. A thorough understanding of its function and rigorous evaluation through the experimental protocols outlined in this guide are paramount for harnessing the full potential of this elegant chemical system in the development of next-generation cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

Core Principles of Fmoc Chemistry

An In-depth Technical Guide to Fmoc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its prominence is due to its unique cleavage characteristic under mild basic conditions, which allows for an orthogonal synthesis strategy alongside acid-labile side-chain protecting groups.[1][] This approach, developed by Eric Atherton and Bob Sheppard in the late 1970s, has become the most commonly used methodology for producing synthetic peptides for research and therapeutic development.[2][4]

This technical guide provides a comprehensive overview of Fmoc chemistry, covering its core principles, reaction mechanisms, quantitative data on synthesis parameters, detailed experimental protocols, and strategies to mitigate common side reactions.

The utility of the Fmoc group in SPPS is founded on its unique chemical properties, which enable the stepwise and controlled assembly of amino acids into a peptide chain.

-

Base Lability : The Fmoc group is exceptionally labile to basic conditions, particularly secondary amines like piperidine.[5] This lability stems from the acidity of the proton on the 9-position of the fluorenyl ring system.[1][6] A base can easily abstract this proton, initiating a β-elimination reaction that cleaves the protecting group from the N-terminus of the peptide.[][7]

-

Acid Stability : The Fmoc group is robust and stable under acidic conditions.[7][8] This property is crucial for the orthogonality of the protection strategy.[] While the N-terminal Fmoc group is removed with a base, the protecting groups on the side chains of the amino acids (e.g., tBu, Boc, Trt) are typically acid-labile.[][] This allows for the selective deprotection of the N-terminus at each cycle of the synthesis without prematurely removing the side-chain protection, which remains intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[][10]

Comparison of Fmoc and Boc SPPS Strategies

While both Fmoc and tert-butoxycarbonyl (Boc) strategies are effective for SPPS, they are based on different chemical philosophies. The choice between them depends on the specific requirements of the peptide sequence being synthesized.[][11]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[10] | Moderate acid (e.g., Trifluoroacetic acid - TFA)[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf)[12] | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA)[13] | Very strong acid (e.g., HF or TFMSA)[10] |

| Key Advantage | Milder conditions, easier automation, orthogonal protection.[][14] | Better for hydrophobic sequences prone to aggregation.[10] |

| Key Disadvantage | Diketopiperazine formation more likely; potential for aspartimide formation.[15] | Requires specialized HF-resistant equipment; harsh final cleavage.[10] |

Reaction Mechanisms

Understanding the chemical transformations of the Fmoc group is critical for optimizing synthesis protocols.

Fmoc Protection of Amino Acids

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1] Fmoc-OSu is more commonly used due to its stability and lower tendency to cause the formation of Fmoc-oligopeptide byproducts.[8][16] The reaction involves the nucleophilic attack of the amino group on the Fmoc reagent.[8]

Fmoc Deprotection

Fmoc deprotection is a two-step process initiated by a base, typically a secondary amine like piperidine.[6]

-

Proton Abstraction : The base removes the acidic proton at the C9 position of the fluorene ring.[6]

-

β-Elimination : This is followed by a β-elimination reaction, which releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7] The DBF byproduct is then trapped by the secondary amine (e.g., piperidine) to form a stable adduct, which is washed away.[6][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. connectsci.au [connectsci.au]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. total-synthesis.com [total-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. lifetein.com [lifetein.com]

- 15. peptide.com [peptide.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

The Precision Cleavage of Val-Cit Dipeptides by Cathepsin B: An In-depth Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B. This process is a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document outlines the core biochemical principles, detailed experimental methodologies, and quantitative data to inform the rational design and assessment of Cathepsin B-cleavable ADC linkers.

Introduction: The Cathepsin B/Val-Cit Axis in Targeted Cancer Therapy

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[1] Its increased activity within the acidic environment of lysosomes (pH 4.5-5.5) makes it a prime target for the controlled release of cytotoxic agents from ADCs.[2] The Val-Cit dipeptide has been widely adopted as a cleavage motif for Cathepsin B, striking a balance between stability in systemic circulation and efficient enzymatic processing within target cancer cells.[2] This targeted release mechanism aims to widen the therapeutic window of potent anticancer drugs by minimizing off-target toxicity.[2]

The Molecular Mechanism of Cathepsin B-Mediated Val-Cit Cleavage

The cleavage of the Val-Cit linker by Cathepsin B is a multi-step process governed by the catalytic mechanism of cysteine proteases.

Cathepsin B Active Site and Substrate Recognition

The active site of Cathepsin B contains a catalytic triad of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.[1] A key feature of Cathepsin B is the "occluding loop," which influences its substrate specificity and allows for both endopeptidase and exopeptidase activities.[1] The Val-Cit dipeptide binds to the active site cleft, with the valine residue occupying the P2 subsite, which favors amino acids with large hydrophobic side chains.[1] The citrulline residue is accommodated in the P1 subsite.[1]

The Role of the PABC Spacer

In many ADC designs, a p-aminobenzyl carbamate (PABC) spacer is placed between the Val-Cit linker and the drug payload.[] This "self-immolative" spacer is crucial because attaching a bulky drug directly to the dipeptide can sterically hinder the enzyme's access to the cleavage site.[4] Upon cleavage of the peptide bond C-terminal to the citrulline by Cathepsin B, the PABC linker undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active drug.[5]

The Cleavage Process

The cleavage of the peptide bond following the citrulline residue occurs through a two-step acylation and deacylation mechanism:[1]

-

Acylation: The catalytic cysteine residue, activated by the neighboring histidine, performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the PABC spacer. This leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the PABC-drug moiety.[1]

-

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing the Val-Cit dipeptide and regenerating the active enzyme.[1]

Quantitative Data on Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical factor in the potency of an ADC. The following tables summarize kinetic parameters and comparative data for the cleavage of various peptide substrates by Cathepsin B.

Table 1: Michaelis-Menten Kinetic Parameters for Cathepsin B Cleavage

| Substrate/ADC | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Notes |

| vc-MMAE based ADCs | No significant difference observed between different ADC carriers. | No significant difference observed between different ADC carriers. | Not specified. | The IgG1 antibody carrier does not appear to impact the drug release rate.[5] The cleavage sites are sufficiently exposed for enzyme access.[5] |

| Small molecules with vc-MMAE moieties | Not specified. | Not specified. | Not specified. | Similar drug release rates to ADC counterparts, suggesting the bulk of the antibody does not hinder cleavage.[5] |

| Model Fluorogenic Peptide Substrates | ||||

| Z-Arg-Arg-AMC | Varies | Varies | Varies | A commonly used, but not entirely specific, substrate for assessing cysteine cathepsin activity.[6][7] |

| Z-Phe-Arg-AMC | Varies | Varies | Varies | Another commonly used substrate for cathepsins that is also cleaved by other cysteine cathepsins like L, K, S, and V.[7] |

Note: Specific kinetic parameters (k_cat_ and K_m_) for full ADC constructs are not widely published in a standardized format. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.[8]

Table 2: Comparative Performance of Cathepsin B-Cleavable Linkers

| Linker Type | Key Features | In Vitro Performance Highlights |

| Val-Cit | The benchmark Cathepsin B-cleavable dipeptide.[9] | High cleavage efficiency by Cathepsin B.[9] However, it can also be cleaved by other cathepsins (L, S, F) and is susceptible to cleavage by carboxylesterase Ces1C in mouse plasma.[4][10] |

| Val-Ala | A dipeptide with lower hydrophobicity than Val-Cit, which can reduce ADC aggregation.[9] | Cleaved by Cathepsin B at approximately half the rate of Val-Cit.[9] |

| Phe-Lys | A dipeptide linker. | Cleaved more rapidly than Val-Cit by isolated Cathepsin B, but at similar rates in lysosomal extracts, suggesting the involvement of other proteases.[9] |

| Glu-Val-Cit | A tripeptide linker designed to address stability issues in preclinical models.[11] | The addition of glutamic acid enhances stability in mouse plasma by reducing susceptibility to mouse carboxylesterase.[11] |

| cBu-Cit | A peptidomimetic linker with a cyclobutane modification.[9] | Shows increased specificity for Cathepsin B compared to Val-Cit.[9] |

Experimental Protocols

Accurate and reproducible validation of linker cleavage is essential for the development of effective ADCs. The following are detailed protocols for common in vitro assays to assess Cathepsin B-mediated cleavage.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This method provides a quantitative analysis of the release of the payload from an ADC over time.

Objective: To determine the rate of Cathepsin B-mediated cleavage of a linker in an ADC by monitoring the appearance of the released payload using High-Performance Liquid Chromatography (HPLC).

Materials:

-

ADC construct with a cleavable linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 25 mM MES, pH 5.0[1]

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[1]

-

Quenching Solution: Acetonitrile with 0.1% formic acid[1]

-

HPLC system with a C18 column

-

Mass spectrometer (optional, for peak identification)

Procedure:

-

ADC Preparation: Prepare a stock solution of the ADC in the Assay Buffer.[1]

-

Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[1]

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. The final enzyme concentration should be optimized for the specific ADC and linker.[1]

-

Incubation: Incubate the reaction mixture at 37°C.[1]

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

-

Quenching: Immediately quench the reaction by adding an excess of the cold Quenching Solution. This will stop the enzymatic reaction and precipitate the protein.[1]

-

Sample Preparation: Centrifuge the quenched samples to remove precipitated proteins.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact ADC, cleaved linker-payload, and free payload.[1]

-

Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.[1]

Fluorogenic Substrate Cleavage Assay for Kinetic Analysis

This high-throughput method is useful for determining the kinetic parameters of Cathepsin B for a specific peptide linker.

Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and k_cat_) of Cathepsin B for a specific peptide linker using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

-

Assay Buffer: 25 mM MES, pH 5.0[6]

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[6]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[6]

-

Assay Setup:

-

Add 50 µL of the activated Cathepsin B solution to the wells of the microplate.

-

Include control wells:

-

Blank (substrate only): 50 µL of Assay Buffer.

-

Negative control (inhibited enzyme): Pre-incubate activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the substrate.[6]

-

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of each substrate concentration to the respective wells.[12]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[1]

-

Measure the increase in fluorescence intensity over time in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC).[1][6] Record readings at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[12]

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[12]

-

Plot V₀ against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[12]

-

Calculate k_cat_ from V_max_ and the enzyme concentration.[12]

-

Visualizations

Diagrams are provided to clarify the complex processes involved in ADC activity and its validation.

Caption: Intracellular trafficking and payload release pathway of a Val-Cit ADC.

Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.

Caption: Experimental workflow for an HPLC-based Cathepsin B cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a cornerstone of modern ADC design, facilitating the targeted delivery and release of potent cytotoxic agents within tumor cells. A thorough understanding of the underlying cleavage mechanism, coupled with robust and quantitative analytical methods, is paramount for the successful development of next-generation ADCs with enhanced efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers to design, evaluate, and optimize ADCs that leverage this critical enzymatic cleavage strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-PEG2-Val-Cit-PAB-OH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details the linker's mechanism of action, presents quantitative data on its performance, outlines key experimental protocols, and provides visualizations of relevant biological and experimental pathways.

Introduction to this compound in ADCs

This compound is a sophisticated, enzyme-cleavable linker designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb). This tripartite structure of an ADC enables the specific delivery of the payload to cancer cells expressing a target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.

The linker's design incorporates several key functional units:

-

Fmoc (Fluorenylmethyloxycarbonyl chloride): A protecting group for the amine, which is typically removed during the synthesis process to allow for conjugation.

-

PEG2 (Polyethylene Glycol, 2 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC. It can also shield the payload from premature degradation.[1][2]

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as the cleavage site for lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[3][4][5]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the unconjugated payload in its active form.[3]

-

OH (Hydroxyl group): A reactive site for the attachment of the cytotoxic payload.

The Val-Cit-PAB core is a well-established and widely utilized linker system in approved and clinical-stage ADCs, valued for its stability in systemic circulation and its specific cleavage within the target cell's lysosome.[3][6]

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC employing the this compound linker is contingent upon a sequence of events that lead to the targeted release of the cytotoxic payload within the cancer cell.

References

- 1. Fmoc-PEG4-Val-Cit-PAB-OH, ADC linker, 2055024-58-1 | BroadPharm [broadpharm.com]

- 2. This compound, ADC linker, 2055024-59-2 | BroadPharm [broadpharm.com]

- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

Fmoc-PEG2-Val-Cit-PAB-OH discovery and development

An In-depth Technical Guide to Fmoc-PEG2-Val-Cit-PAB-OH: A Core Component in Antibody-Drug Conjugate Development

Introduction

This compound is a highly specialized chemical linker critical to the field of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1][2] ADCs leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells, and the linker connecting these two components is a key determinant of the ADC's overall efficacy and safety profile.[3] This particular linker is a member of the enzyme-cleavable class, designed to be stable in systemic circulation and to release its payload only upon internalization into target cancer cells.[1]

The structure of this compound incorporates several functional units:

-

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine, allowing for controlled, sequential synthesis.[4][5] It is typically removed with a base like piperidine to enable conjugation.[6]

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the ADC.[4][5]

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[2][][]

-

PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction, liberating the attached cytotoxic payload in its active form.[2]

-

-OH (Hydroxyl): The terminal hydroxyl group on the PAB spacer is the point of attachment for the cytotoxic payload, typically after activation (e.g., as a p-nitrophenyl carbonate).[5][9]

This guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of this pivotal ADC linker for researchers, scientists, and drug development professionals.

Discovery and Development

The development of enzyme-cleavable peptide linkers was a significant advancement in ADC technology, aiming to improve upon earlier-generation linkers that suffered from instability in circulation.[10] The Val-Cit dipeptide emerged as the most successful and widely adopted sequence for this purpose.[11][12]

The core concept was to identify peptide sequences that are selectively cleaved by proteases abundant within the lysosomes of cancer cells, such as Cathepsin B.[11][13] Early research involved screening libraries of dipeptides to measure the rate of drug release upon enzymatic hydrolysis.[14] These studies revealed that incorporating a hydrophobic amino acid like Valine at the P2 position and Citrulline at the P1 position resulted in an optimal substrate for Cathepsin B-mediated cleavage.[11] This specificity ensures that the linker remains largely intact in the bloodstream, minimizing off-target toxicity, and efficiently releases the payload after the ADC is internalized by the target cell.[2][]

The addition of the PAB self-immolative spacer was another critical innovation.[14][15] Directly attaching a payload to the dipeptide could sterically hinder the enzyme's ability to cleave the linker. The PAB group provides necessary spacing and, more importantly, a mechanism for traceless release of the unmodified, fully active drug following enzymatic cleavage.[15][16] While Cathepsin B was initially identified as the primary enzyme, later studies have shown that other cathepsins (L, S, and F) can also be involved in the cleavage mechanism.[15] The combination of the Val-Cit dipeptide and the PAB spacer proved to be a robust system, offering a balance of plasma stability and efficient intracellular payload release, and it is now utilized in multiple FDA-approved ADCs.[12][13][16]

Mechanism of Payload Release

The therapeutic action of an ADC employing the Val-Cit-PAB linker is a sequential, multi-step process designed for tumor-specific drug delivery.[2]

-

Circulation & Targeting: The ADC circulates systemically, where the linker is designed to be highly stable.[2][17] The monoclonal antibody component directs the ADC to its specific target antigen on the surface of a cancer cell.

-

Binding & Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[1][2]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, an organelle containing a high concentration of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[1][2]

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the Citrulline and the PAB group of the linker.[18][19]

-

Self-Immolation and Payload Liberation: This cleavage event triggers an electronic cascade within the PAB spacer, causing it to "self-immolate" through a 1,6-elimination reaction. This process fragments the spacer and liberates the cytotoxic payload in its fully active form directly inside the target cell's lysosome.[2][14]

Quantitative Data

The performance of an ADC linker is critically defined by its stability in plasma versus its cleavability by target enzymes. The Val-Cit linker is known for its high stability in human plasma, which is crucial for minimizing off-target toxicity.[14] However, a notable species-dependent difference exists, with the linker showing marked instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[15][20][21] This is a critical consideration for the design and interpretation of preclinical studies.

Table 1: Plasma Stability of Val-Cit Containing ADCs

| Linker Type | Plasma Species | Incubation Time | Stability (% Intact ADC or % Released Payload) | Reference |

| Val-Cit-PABC-MMAE | Human | 6 days | <1% released payload | [20] |

| Val-Cit | Human | - | Over 100 times as stable as hydrazone linker | [14] |

| Val-Cit | Mouse | - | Susceptible to cleavage by carboxylesterase 1c | [15][20] |

| Val-Ala-PABC-MMAE | Human | 7 days | ~95% intact ADC | [21] |

| Val-Ala-PABC-MMAE | Mouse | 7 days | ~20% intact ADC | [21] |

Table 2: Enzymatic Cleavage Data

| Dipeptide Linker | Enzyme | Relative Cleavage Rate | Notes | Reference |

| Val-Cit | Cathepsin B | High | Considered the standard for efficient cleavage. | [][11] |

| Phe-Lys | Cathepsin B | High | An alternative efficient sequence. | [11] |

| Val-Ala | Cathepsin B | Comparable to Val-Cit | May reduce ADC aggregation potential. | [10][12] |

| Val-Lys | Cathepsin B | Lower than Val-Cit | Less efficient cleavage. | [12] |

| Val-Arg | Cathepsin B | Lower than Val-Cit | Less efficient cleavage. | [12] |

Experimental Protocols

Detailed and standardized protocols are essential for the synthesis, conjugation, and evaluation of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate

This protocol describes an improved synthetic route designed to minimize epimerization at the citrulline stereocenter.[9][16]

Objective: To synthesize the Fmoc-Val-Cit-PAB-OH linker intermediate.

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), anhydrous

-

Piperidine

-

Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Methanol, Dichloromethane)

Procedure:

-

Synthesis of Fmoc-Cit-PAB-OH:

-

Dissolve Fmoc-L-Citrulline (1.0 equiv.) and p-aminobenzyl alcohol (1.0 equiv.) in anhydrous DMF.

-

Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, purify the product by flash column chromatography to yield Fmoc-Cit-PAB-OH.[16]

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Cit-PAB-OH (1.0 equiv.) in DMF (0.2 M).

-

Add piperidine (5.0 equiv.) and stir at room temperature for 4-5 hours to remove the Fmoc group.[6][9]

-

Remove DMF and excess piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine. The resulting residue is H-Cit-PAB-OH.[6]

-

-

Dipeptide Formation:

-

Dissolve the H-Cit-PAB-OH residue in DMF (0.1 M).

-

Add Fmoc-Val-OSu (1.1 equiv.) to the solution.[9]

-

Stir the mixture at room temperature for 16-20 hours.[9]

-

Monitor reaction completion by TLC or LC-MS.

-

Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash column chromatography (e.g., using a 3-12% MeOH in CH2Cl2 gradient) to yield a white solid.[9][16]

-

Protocol 2: General Antibody Conjugation

This protocol outlines the general steps for conjugating a drug, activated via the Val-Cit-PAB linker, to an antibody through cysteine residues. This example assumes the linker has been modified with a maleimide group (e.g., Mc-Val-Cit-PAB-Drug).[22]

Objective: To conjugate a maleimide-functionalized drug-linker to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

-

Reduction buffer (e.g., 500 mM sodium borate, 500 mM NaCl, 2 mM DTPA, pH 8.0)

-

Maleimide-activated drug-linker (e.g., Mc-Val-Cit-PAB-Payload) dissolved in DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL.

-

Add the reduction buffer to the antibody solution.

-

Add the reducing agent (e.g., TCEP) in a 5-15 molar excess to the antibody to reduce interchain disulfide bonds, generating free thiols.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Drug-Linker Conjugation:

-

Cool the reduced antibody solution on ice.

-

Prepare a 10 mM stock solution of the maleimide-drug-linker in DMSO.

-

Dilute the drug-linker stock solution with a co-solvent like acetonitrile.

-

Add the diluted drug-linker solution (typically 5-10 molar excess over the antibody) to the cold, reduced antibody solution with gentle mixing. The final concentration of organic solvent should be low (<10% v/v) to prevent antibody denaturation.[22]

-

Incubate the reaction at 4°C for 1-2 hours.

-

-

Quenching:

-

Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups on the drug-linker.

-

-

Purification and Characterization:

-

Purify the resulting ADC from unconjugated drug-linker and other reagents using SEC.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like HIC (Hydrophobic Interaction Chromatography), SEC, and LC-MS.

-

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of payload release in plasma.[17][20]

Objective: To determine the half-life of an ADC in plasma.

Materials:

-

Purified ADC

-

Pooled human and/or mouse plasma

-

37°C incubator

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Spike the ADC into pre-warmed plasma at a defined concentration (e.g., 100 µg/mL).

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.[17]

-

Immediately quench the reaction by adding the aliquot to a 3-4x volume of cold quenching solution to precipitate plasma proteins.

-

Centrifuge the quenched samples to pellet the proteins.

-

Collect the supernatant for analysis.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact ADC and/or released payload.

-

Plot the percentage of intact ADC remaining over time to determine the linker's stability and calculate its half-life in plasma.[2]

Protocol 4: Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC specifically in the presence of Cathepsin B.

Objective: To determine the rate of drug release from an ADC due to Cathepsin B cleavage.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

-

37°C incubator

-

LC-MS/MS system

Procedure:

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

Pre-warm the ADC and assay buffer to 37°C.

-

Initiate the reaction by adding the activated Cathepsin B to the ADC solution in the assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and add it to the quenching solution to stop the enzymatic reaction.

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the enzymatic cleavage rate.

Experimental and Synthesis Workflows

Visualizing the logical flow of complex procedures can aid in planning and execution.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry | Semantic Scholar [semanticscholar.org]

- 4. This compound, ADC linker, 2055024-59-2 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]

- 19. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 20. benchchem.com [benchchem.com]

- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental methodologies related to the enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs). The strategic release of cytotoxic payloads is paramount to the efficacy and safety of ADCs, with enzyme-cleavable linkers offering a sophisticated approach to achieving tumor-selective drug delivery.

Introduction to ADC Linkers and Their Role

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule, referred to as the payload.[1][2][3] The linker is a critical component of an ADC, covalently connecting the antibody to the payload.[1][4][5] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[5][6][7] However, it must also be efficiently cleaved to release the active drug upon reaching the target tumor cells.[5][6][7]

Enzymatically cleavable linkers are designed to be substrates for enzymes that are abundant in the tumor microenvironment or within specific subcellular compartments of cancer cells, such as the lysosome.[6][] This strategy leverages the unique biological characteristics of tumor cells to trigger payload release, enhancing the therapeutic window of the ADC.[7][] More than 80% of clinically approved ADCs utilize cleavable linkers, underscoring their importance in modern ADC design.[5][9]

ADC Internalization and Intracellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell is a multi-step process. Understanding this pathway is crucial for designing effective enzymatically cleavable linkers.

-

Binding: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a tumor cell.[1][2]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through a process called receptor-mediated endocytosis.[2][10][11] This forms an early endosome containing the ADC.

-

Trafficking and Fusion: The endosome matures and traffics through the cell, eventually fusing with a lysosome.[10][11] The lysosomal compartment is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes.[4][12]

-

Enzymatic Cleavage: Inside the lysosome, specific enzymes recognize and cleave the linker of the ADC.[1][][12]

-

Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload, which can then exit the lysosome and exert its cell-killing effect, for instance, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis.[10]

Major Classes of Enzymatically Cleavable Linkers

Protease-Cleavable Linkers

Protease-cleavable linkers are the most widely used type in clinically approved ADCs.[5] They are typically based on dipeptide sequences that are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells.[6][13][14]

-

Valine-Citrulline (Val-Cit): This is the most popular and well-established dipeptide linker.[][15] It exhibits high stability in human plasma while being efficiently cleaved by Cathepsin B inside lysosomes.[][16] A self-immolative spacer, p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the payload.[1][][15] After Cathepsin B cleaves the amide bond of the citrulline, the PABC spacer undergoes a 1,6-elimination reaction, releasing the unmodified payload, carbon dioxide, and an azaquinone methide.[12][15]

-

Valine-Alanine (Val-Ala): Similar to Val-Cit, the Val-Ala linker is also cleaved by Cathepsin B, though generally at a slower rate.[17] It is highly stable in human plasma and its lower hydrophobicity can be advantageous when conjugating highly hydrophobic payloads, potentially reducing ADC aggregation.[17][18]

-

Gly-Gly-Phe-Gly (GGFG): This tetrapeptide linker is notably used in the ADC Enhertu.[4] It offers greater stability in the bloodstream compared to some dipeptide linkers and is cleaved by lysosomal cathepsins.[4][18]

β-Glucuronide Linkers

These linkers utilize a β-glucuronic acid moiety that is cleaved by β-glucuronidase (GUSB), an enzyme abundant in lysosomes and also found in the necrotic regions of some tumors.[17][19]

-

Mechanism: The glycosidic bond of the β-glucuronide linker is hydrolyzed by GUSB.[19][20] This cleavage, similar to peptide linkers, often triggers the decomposition of a self-immolative spacer to release the payload.[15][17]

-

Advantages: β-glucuronide linkers demonstrate excellent plasma stability, with an extrapolated half-life of 81 days in one study.[17] The high hydrophilicity of the glucuronic acid sugar can help mitigate aggregation issues, especially with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs).[1][19][21]

Phosphatase-Cleavable Linkers

This class of linkers is designed to be cleaved by phosphatases, such as acid phosphatase, which are present in the lysosome.[1][][]

-

Mechanism: These linkers are based on a phosphate ester bond.[] Lysosomal phosphatases hydrolyze the phosphate or pyrophosphate groups, leading to the release of the payload, often an alcohol.[][23]

-

Advantages: The anionic nature of the phosphate groups imparts high solubility, which can help prevent ADC aggregation.[24] They offer a distinct release mechanism that can be exploited for payloads containing hydroxyl groups.

Other Novel Enzyme-Cleavable Linkers

Research continues to explore new enzyme-linker systems to further refine ADC performance. These include:

-

β-Galactosidase-Cleavable Linkers: β-galactosidase is another lysosomal enzyme that is overexpressed in some tumors and can be used to trigger payload release.[5][9][18]

-

Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are also upregulated in certain tumor cells.[5][12]

Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for different enzymatically cleavable linkers.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |

|---|---|---|

| Val-Cit | 1x | [13] |

| Val-Ala | ~0.5x | [13][17] |

| Phe-Lys | ~30x | [13] |

Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific ADC construct.[13]

Table 2: Comparative Plasma Stability of Different Linker Types

| Linker Type | Linker Example | Stability Characteristics | Reference |

|---|---|---|---|

| Protease-Cleavable | Val-Cit | High stability in human plasma. | [][16] |

| Protease-Cleavable | GGFG | Generally offers greater stability in the bloodstream compared to dipeptides. | [4][18] |

| β-Glucuronide | Glucuronic acid-PABC | Highly stable in plasma, with an extrapolated half-life of 81 days in one study. | [17] |

| Acid-Labile (for comparison) | Hydrazone | Can undergo slow hydrolysis at physiological pH, with half-lives around 2-3 days. |[9][17] |

Experimental Protocols

Detailed and reproducible protocols are essential for accurately evaluating the performance of enzymatically cleavable linkers.

Protocol: In Vitro Enzymatic Cleavage Assay

This assay is used to determine the susceptibility of an ADC linker to cleavage by a specific enzyme and to quantify the rate of payload release.